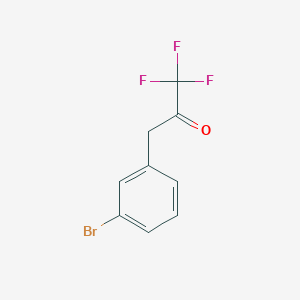

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone

Description

BenchChem offers high-quality 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-bromophenyl)-1,1,1-trifluoropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJVMIDCCINQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645244 | |

| Record name | 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-59-2 | |

| Record name | 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is a key building block in medicinal chemistry and drug discovery, primarily owing to the presence of the trifluoromethyl ketone moiety and the synthetically versatile bromophenyl group. This guide provides a comprehensive overview of the prevalent synthetic strategies for this compound. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights into experimental design and optimization. Detailed, step-by-step protocols are provided, alongside a comparative analysis of the various synthetic routes. This document aims to equip researchers with the necessary knowledge to confidently and efficiently synthesize 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone for their research and development endeavors.

Introduction: The Significance of Trifluoromethyl Ketones

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Trifluoromethyl ketones (TFMKs) are a class of compounds that have garnered considerable attention as they are potent inhibitors of various enzymes, including serine and cysteine proteases.[2][3] The strong electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making it susceptible to nucleophilic attack by active site residues in enzymes.[2]

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone serves as a valuable intermediate. The bromo-substituent on the phenyl ring provides a handle for further synthetic transformations, such as cross-coupling reactions, allowing for the facile generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4]

Strategic Approaches to Synthesis

Several synthetic strategies can be employed to construct 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone. The choice of a particular route often depends on the availability of starting materials, desired scale, and tolerance of functional groups in more complex applications. The most common approaches involve the reaction of an organometallic reagent derived from 3-bromobenzyl bromide with a trifluoroacetylating agent.

Grignard-Based Synthesis: A Classic and Robust Approach

One of the most direct and widely used methods involves the preparation of a Grignard reagent from 3-bromobenzyl bromide, followed by its reaction with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate.

Mechanism: The reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl carbon of the trifluoroacetate. The resulting tetrahedral intermediate then collapses to form the desired trifluoromethyl ketone.

Causality of Experimental Choices:

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is crucial to prevent the quenching of the highly reactive Grignard reagent.

-

Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane are often used to initiate the formation of the Grignard reagent by activating the magnesium surface.

-

Temperature Control: The reaction is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed ketone.

Detailed Experimental Protocols

Protocol 1: Grignard Reaction with Ethyl Trifluoroacetate

This protocol details the synthesis of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone via a Grignard reaction.

Materials:

-

Magnesium turnings

-

3-Bromobenzyl bromide

-

Ethyl trifluoroacetate

-

Anhydrous diethyl ether

-

Iodine (catalytic amount)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of 3-bromobenzyl bromide in anhydrous diethyl ether dropwise via the dropping funnel to the magnesium turnings.

-

The reaction should initiate spontaneously, as evidenced by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has started, add the remaining 3-bromobenzyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Ethyl Trifluoroacetate:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of ethyl trifluoroacetate in anhydrous diethyl ether to the cooled Grignard reagent solution with vigorous stirring.

-

Maintain the temperature at -78 °C during the addition.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone.

-

Alternative Synthetic Routes

While the Grignard-based approach is common, other methods offer potential advantages in specific contexts.

Reformatsky Reaction

The Reformatsky reaction provides an alternative route using an organozinc reagent.[5][6] This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to form a β-hydroxy ester.[5] While not a direct route to the target ketone, subsequent oxidation of the resulting secondary alcohol would yield the desired product.

Mechanism: The reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester and zinc.[6] This enolate then adds to the carbonyl group of an aldehyde or ketone.[7]

Trifluoromethylation of Carboxylic Acids

Recent advances have enabled the direct trifluoromethylation of carboxylic acids.[8] One such method involves the use of anhydrides as in situ activating reagents for the trifluoromethylation of benzoic acids with TMSCF3 (trimethyl(trifluoromethyl)silane). This approach could be adapted for the synthesis of the target molecule starting from 3-bromophenylacetic acid.

Mechanism: The carboxylic acid is believed to form a mixed anhydride intermediate in situ, which then undergoes nucleophilic addition of the trifluoromethyl group from TMSCF3.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Advantages | Disadvantages |

| Grignard Reaction | 3-Bromobenzyl bromide, Ethyl trifluoroacetate | High yield, well-established, readily available starting materials.[9] | Requires strictly anhydrous conditions, sensitive to steric hindrance. |

| Reformatsky Reaction | 3-Bromobenzaldehyde, Ethyl bromo(trifluoro)acetate, Zinc | Tolerant of some functional groups, less basic than Grignard reagents.[10] | Two-step process (addition followed by oxidation), may have lower overall yield. |

| Trifluoromethylation of Carboxylic Acid | 3-Bromophenylacetic acid, TMSCF3, Anhydride | Direct conversion of a carboxylic acid, potentially good functional group tolerance. | May require optimization of activating agents and reaction conditions. |

Visualizing the Synthesis

Workflow for Grignard-Based Synthesis

Caption: Grignard Synthesis Workflow

Reaction Mechanism: Grignard Addition

Caption: Grignard Reaction Mechanism

Conclusion

The synthesis of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is a critical process for the advancement of various research programs in drug discovery. While the Grignard-based approach remains a reliable and robust method, emerging techniques such as the direct trifluoromethylation of carboxylic acids offer promising alternatives. The choice of synthetic route should be guided by a careful consideration of factors such as scale, cost, and the specific requirements of the downstream applications. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this important building block.

References

- Wikipedia. Trifluoromethylation. [URL: https://en.wikipedia.

- PubMed. Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. [URL: https://pubmed.ncbi.nlm.nih.gov/8408460/]

- RSC Publishing. Recent advances in the diverse transformations of trifluoromethyl alkenes. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/ob/d5ob00259k]

- Wechem. Mechanism and selectivity control of trifluoromethylation of free radicals. [URL: https://www.wechem.cn/progress/1211.html]

- Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [URL: https://www.organic-chemistry.org/synthesis/C2F/trifluoromethylketones.shtm]

- ResearchGate. Reduction of aryl trifluoromethyl ketone 3a with turbo Grignard reagent. [URL: https://www.researchgate.net/publication/323382903_Reduction_of_aryl_trifluoromethyl_ketone_3a_with_turbo_Grignard_reagent]

- National Institutes of Health. Catalysis for Fluorination and Trifluoromethylation. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4230389/]

- ResearchGate. (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper. [URL: https://www.researchgate.

- Organic Chemistry Portal. Reformatsky (Reformatskii) Reaction. [URL: https://www.organic-chemistry.

- Organic Chemistry Portal. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. [URL: https://www.organic-chemistry.org/abstracts/lit3/084.shtm]

- PubMed. Direct Preparation of Trifluoromethyl Ketones From Carboxylic Esters. [URL: https://pubmed.ncbi.nlm.nih.gov/18452033/]

- PSIBERG. Reformatsky Reaction: Mechanism, Variations & Applications. [URL: https://psiberg.

- Wikipedia. Reformatsky reaction. [URL: https://en.wikipedia.

- ChemicalBook. 3-(2-BROMOPHENYL)-1,1,1-TRIFLUORO-2-PROPANONE synthesis. [URL: https://www.chemicalbook.com/synthesis/2176985.html]

- ResearchGate. Simple and Efficient Industrial Preparation of Various Trifluoromethyl Ketones and Derivatives. [URL: https://www.researchgate.

- BORIS Portal - Universität Bern. Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. [URL: https://boris.unibe.ch/192204/]

- PSIBERG. Reformatsky Reaction. [URL: https://psiberg.

- Organic Syntheses. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v90p0261]

- National Institutes of Health. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7088231/]

- Royal Society of Chemistry. Trifluoromethyl ketones: properties, preparation, and application. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cc/c6cc02520c]

Sources

- 1. Recent advances in the diverse transformations of trifluoromethyl alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reformatsky (Reformatskii) Reaction [drugfuture.com]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. psiberg.com [psiberg.com]

- 8. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 9. Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In--Depth Technical Guide to 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone: Properties, Synthesis, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key features: a highly electrophilic trifluoromethyl ketone (TFMK) and a synthetically versatile bromophenyl ring. The TFMK moiety often serves as a bioisostere for carboxylic acids or as a covalent warhead for enzyme inhibition, while the aryl bromide provides a reactive handle for diversification through cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, reliable synthetic protocols, characteristic reactivity, and strategic applications in the development of novel therapeutic agents.

Core Physicochemical Properties and Structural Analysis

The unique properties of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone arise from the synergistic interplay of its constituent functional groups.

-

Trifluoromethyl Ketone (TFMK) Moiety : The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group dramatically increases the electrophilicity of the adjacent carbonyl carbon. This makes the ketone highly susceptible to nucleophilic attack, including the formation of stable, reversible hemiacetals or hemiketals with active site residues (e.g., serine, cysteine) of enzymes. This characteristic is fundamental to its application as an enzyme inhibitor.[1] The -CF₃ group also enhances the lipophilicity and metabolic stability of parent molecules, which are desirable attributes in drug design.[2]

-

Bromophenyl Moiety : The bromine atom on the phenyl ring is a crucial functional handle for late-stage diversification. The carbon-bromine (C-Br) bond is readily activated by transition metal catalysts, particularly palladium, enabling a wide range of C-C and C-N bond-forming cross-coupling reactions.[3][4] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of substituents at the meta-position of the phenyl ring. The general reactivity for aryl halides in such reactions follows the trend I > Br > Cl > F.[3]

Data Summary

| Property | Value | Source |

| IUPAC Name | 3-(3-bromophenyl)-1,1,1-trifluoroacetone | |

| CAS Number | 898787-59-2 | |

| Molecular Formula | C₉H₆BrF₃O | |

| Molecular Weight | 267.05 g/mol | |

| InChI Key | RWJVMIDCCINQDX-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=CC(=C1)CC(=O)C(F)(F)F)Br | |

| Appearance | (Expected) Off-white to yellow solid or oil | |

| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, Acetone) |

Synthesis and Mechanistic Considerations

The synthesis of α-trifluoromethyl ketones is a well-established field in organic chemistry.[5][6][7] A robust and scalable approach to 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone involves a Claisen-type condensation followed by decarboxylation.

Rationale for Synthetic Route

This pathway is chosen for its operational simplicity and use of readily available starting materials: 3-bromophenylacetic acid and ethyl trifluoroacetate. The reaction proceeds through the formation of an enediolate intermediate, which is subsequently trifluoroacetylated. The final acidic workup efficiently induces decarboxylation to yield the target ketone.[5]

Experimental Protocol: Synthesis via Enediolate Acylation

Materials:

-

3-Bromophenylacetic acid

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Ethyl trifluoroacetate (EtO₂CCF₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-bromophenylacetic acid (1.0 eq). Anhydrous THF is added to dissolve the acid, and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Enediolate Formation: LDA solution (2.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The causality for using two equivalents of base is to first deprotonate the carboxylic acid and then the α-carbon to form the dianion (enediolate). The mixture is stirred at -78 °C for an additional hour.

-

Trifluoroacetylation: Ethyl trifluoroacetate (1.5 eq) is added dropwise. The reaction is allowed to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

-

Quench and Decarboxylation: The reaction is carefully quenched by the slow addition of 2 M HCl at 0 °C. This protonates the intermediate and catalyzes the decarboxylation. The mixture is stirred vigorously for 1 hour at room temperature until CO₂ evolution ceases.

-

Workup and Purification: The mixture is transferred to a separatory funnel and extracted with diethyl ether (3x). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity and Synthetic Utility

The molecule's two distinct reactive sites enable orthogonal chemical modifications, making it a powerful scaffold for building molecular libraries.

Reactivity of the Aryl Bromide: Suzuki Cross-Coupling

The C-Br bond is an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties.[4][8] This is a cornerstone reaction in modern drug discovery for SAR exploration.

Experimental Protocol: Representative Suzuki Coupling

Materials:

-

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)

Procedure:

-

Reaction Setup: To a Schlenk flask, add 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Degassing: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. The choice of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Degassed dioxane and water are added via syringe.

-

Reaction: The mixture is heated to 80-100 °C and stirred until TLC or LC-MS analysis indicates the consumption of the starting material (typically 4-12 hours).

-

Workup and Purification: The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield the coupled product.

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of a Suzuki cross-coupling reaction.

Reactivity of the Trifluoromethyl Ketone

The electrophilic ketone can be targeted for various transformations. Most notably in a biological context, it can react with nucleophilic residues. In a synthetic context, it can be reduced to the corresponding alcohol, 3-(3-bromophenyl)-1,1,1-trifluoro-2-propanol, a chiral building block for further elaboration. This reduction can be achieved with reagents like sodium borohydride (NaBH₄).

Strategic Applications in Drug Discovery

The dual reactivity of this molecule makes it an exemplary scaffold for building libraries of potential drug candidates, particularly enzyme inhibitors.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The bromophenyl scaffold of this molecule can be elaborated using Suzuki and other cross-coupling reactions to generate analogues of known inhibitors, such as those targeting Aurora kinases, which often incorporate substituted quinazoline or similar heterocyclic systems.[9][10]

-

Protease and Hydrolase Inhibitors: The TFMK moiety is a well-known warhead for inhibiting serine and cysteine proteases. The ketone forms a stable tetrahedral intermediate with the active site nucleophile, mimicking the transition state of substrate hydrolysis and thus potently inhibiting the enzyme.

-

Library Synthesis for SAR Studies: The orthogonal nature of the two functional groups allows for a logical and efficient exploration of chemical space. A library can be generated by first creating a series of biaryl compounds via Suzuki coupling and then modifying the ketone, or vice-versa.

Role as a Versatile Synthetic Scaffold

Caption: Synthetic diversification of the title compound.

Conclusion

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its combination of a potent enzyme-inhibiting warhead and a versatile synthetic handle for diversification provides an efficient platform for the discovery and optimization of novel therapeutics. The reliable synthetic routes and predictable reactivity patterns described herein underscore its value as a foundational building block for research programs targeting a wide array of diseases.

References

- Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals. (n.d.). National Institutes of Health.

- Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)arylacetylene: Design, Intermediate Trapping, and Mechanistic Investigations. (2021). ACS Publications.

- A Comparative Guide to the Reactivity of 2-(2-Bromophenyl)propene and Other Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions. (2025). BenchChem.

- Synthesis of trifluoromethyl ketones. (n.d.). Organic Chemistry Portal.

- Synthesis of α-Trifluoromethylated Ketones from α,β-Unsaturated Ketones via Catecholboron Enolates. (2024). ACS Publications.

- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. (n.d.). BORIS Portal - Universität Bern.

- Methyl trifluoromethyl ketone. (n.d.). PubChem - NIH.

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI.

- Trifluoromethyl ketones: properties, preparation, and application. (2013). PubMed.

- Trifluoromethyl ketones: properties, preparation, and application. (2013). Chemical Communications (RSC Publishing).

- 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one. (n.d.). Sigma-Aldrich.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). MDPI.

- Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. (2018). PubMed Central.

- 3-(2-BROMOPHENYL)-1,1,1-TRIFLUORO-2-PROPANONE synthesis. (n.d.). Chemicalbook.

- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2023). MDPI.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed.

Sources

- 1. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 8. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one (CAS 898787-59-2)

A Note to the Reader: Comprehensive, publicly available data on the biological activity, therapeutic applications, and detailed experimental protocols for 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one (CAS 898787-59-2) is exceptionally limited at this time. This compound is primarily available as a chemical intermediate from various suppliers. The absence of extensive research literature restricts the scope of this guide to its fundamental chemical properties, general synthesis strategies for related compounds, and necessary safety precautions. This document will be updated as new research emerges.

Part 1: Core Chemical Identity and Properties

1.1. Nomenclature and Identifiers:

| Identifier | Value |

| CAS Number | 898787-59-2 |

| Chemical Name | 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one |

| Molecular Formula | C₉H₆BrF₃O |

| Molecular Weight | 267.05 g/mol |

| InChI Key | RWJVMIDCCINQDX-UHFFFAOYSA-N |

1.2. Physicochemical Properties (Predicted and Observed):

| Property | Value | Source |

| Appearance | White to off-white solid | Supplier Data |

| Purity | Typically >95% | Supplier Data |

| Solubility | Soluble in organic solvents such as DMSO and methanol. | General Chemical Knowledge |

Part 2: Synthesis and Chemical Reactivity

2.1. Retrosynthetic Analysis:

A logical disconnection for 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one points to 3-bromophenylacetic acid or its derivatives and a trifluoroacetylating agent.

Caption: Retrosynthetic analysis of 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one.

2.2. Hypothetical Laboratory-Scale Synthesis Protocol:

This protocol is a generalized procedure for the synthesis of an aryl trifluoromethyl ketone from a corresponding aryl acetic acid. Note: This has not been validated for CAS 898787-59-2 and would require optimization.

Objective: To synthesize 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one from 3-bromophenylacetic acid.

Materials:

-

3-bromophenylacetic acid

-

Ethyl trifluoroacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 3-bromophenylacetic acid (1 equivalent) in anhydrous ethanol.

-

Base Addition: To the stirred solution, add sodium ethoxide (2.2 equivalents) portion-wise at room temperature.

-

Trifluoroacetylation: Add ethyl trifluoroacetate (1.5 equivalents) dropwise to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slow addition of 1M HCl until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Caption: Hypothetical workflow for the synthesis of 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one.

Part 3: Potential Biological Significance (Theoretical)

The trifluoromethyl ketone moiety is a well-known pharmacophore. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic. This allows it to form stable, reversible covalent adducts with nucleophilic residues (such as serine, cysteine, or threonine) in the active sites of enzymes.

3.1. General Mechanism of Action for Trifluoromethyl Ketone Inhibitors:

Trifluoromethyl ketones often act as transition-state analog inhibitors of proteases and esterases. They mimic the tetrahedral intermediate formed during peptide or ester hydrolysis.

An In-depth Technical Guide to 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone: Synthesis, Properties, and Applications in Drug Discovery

For distribution to researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 3-(3-bromophenyl)-1,1,1-trifluoropropan-2-one, a halogenated trifluoromethyl ketone of significant interest in medicinal chemistry. The presence of the trifluoromethyl group confers unique electronic properties, rendering the carbonyl carbon highly electrophilic and a potent inhibitor of certain enzyme classes. This document details the compound's nomenclature, physicochemical properties, a proposed synthetic route based on established methodologies, and its potential applications in drug discovery, particularly as a scaffold for enzyme inhibitors. Safety and handling protocols, inferred from structurally related compounds, are also provided to ensure safe laboratory practices.

Introduction and Nomenclature

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is a synthetic organic compound featuring a trifluoromethyl ketone moiety attached to a 3-bromobenzyl group. The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[1]

IUPAC Name: 3-(3-bromophenyl)-1,1,1-trifluoropropan-2-one

Synonyms: 3-(3-bromophenyl)-1,1,1-trifluoroacetone

CAS Number: 898787-59-2

Molecular Formula: C₉H₆BrF₃O

Molecular Weight: 267.05 g/mol

Chemical Structure:

Figure 1: Chemical structure of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone.

Physicochemical Properties and Reactivity

The defining feature of 3-(3-bromophenyl)-1,1,1-trifluoro-2-propanone is the trifluoromethyl ketone group. The strong electron-withdrawing nature of the three fluorine atoms significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity is the basis for its utility as an enzyme inhibitor.

Trifluoromethyl ketones are known to exist in equilibrium with their hydrated gem-diol form in aqueous solutions, a state not commonly observed for non-fluorinated ketones. This hydrated form can act as a transition-state analog inhibitor for certain proteases.

Synthesis of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available 3-bromoacetophenone. The first step is a Willgerodt-Kindler reaction to produce 3-bromophenylacetic acid, followed by a condensation reaction with ethyl trifluoroacetate.

Figure 2: Proposed synthetic workflow for 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone.

Experimental Protocols

Step 1: Synthesis of 3-Bromophenylacetic Acid

This protocol is adapted from a patented procedure for the synthesis of 3-bromophenylacetic acid.[3]

-

To a three-necked flask, add 3-bromoacetophenone (0.5 mol), sulfur (0.75 mol), and morpholine (0.75 mol).

-

Heat the mixture to reflux with stirring for 14 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add a mixture of glacial acetic acid (260 ml), concentrated sulfuric acid (52 ml), and water (75 ml).

-

Heat the mixture to reflux for an additional 6 hours.

-

Pour the reaction mixture into ice water with stirring to precipitate the crude product.

-

Filter the solid and dissolve it in a 20% aqueous sodium hydroxide solution.

-

Filter to remove any insoluble impurities.

-

Cool the filtrate in an ice bath and acidify with 2M hydrochloric acid to a pH of 1-2 to precipitate the 3-bromophenylacetic acid.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone

This is a generalized procedure for the condensation of a phenylacetic acid with ethyl trifluoroacetate.

-

In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, suspend sodium hydride (or another suitable base) in an anhydrous solvent such as tetrahydrofuran (THF).

-

Slowly add a solution of 3-bromophenylacetic acid (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-(3-bromophenyl)-1,1,1-trifluoro-2-propanone.

Applications in Drug Discovery

While specific biological data for 3-(3-bromophenyl)-1,1,1-trifluoro-2-propanone is not extensively published, its structural motifs are prevalent in various classes of therapeutic agents. The trifluoromethyl ketone moiety is a well-established pharmacophore for the inhibition of serine and cysteine proteases.

Cysteine Protease Inhibition

Trifluoromethyl ketones are known to be potent, reversible inhibitors of cysteine proteases, such as cathepsins.[4][5] The electrophilic carbonyl carbon is attacked by the catalytic cysteine residue in the enzyme's active site, forming a stable hemithioketal adduct. This mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.

Figure 3: General mechanism of cysteine protease inhibition by a trifluoromethyl ketone.

Cathepsins are implicated in a variety of diseases, including cancer, rheumatoid arthritis, and parasitic infections, making them attractive drug targets.[6] The 3-(3-bromophenyl) moiety of the title compound provides a scaffold for further functionalization to enhance selectivity and potency for specific cathepsin isoforms.

Dipeptidyl Peptidase (DPP) Inhibition

Dipeptidyl peptidase IV (DPP-4) is a serine protease that deactivates incretin hormones, which are involved in glucose regulation.[7] Inhibitors of DPP-4 are used in the treatment of type 2 diabetes. The trifluorophenyl motif is a key binding element in some DPP-4 inhibitors, interacting with a hydrophobic pocket in the enzyme's active site.[8] 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone could serve as a starting point for the development of novel DPP-4 inhibitors.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-(3-bromophenyl)-1,1,1-trifluoro-2-propanone is not publicly available. Therefore, handling precautions should be based on data from structurally similar compounds, such as 1-(3-bromophenyl)-propan-1-one and other halogenated trifluoromethyl ketones.[6]

Hazard Statements (Inferred):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements (Inferred):

-

Prevention:

-

Response:

-

IF ON SKIN: Wash with plenty of soap and water.[6]

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

Call a POISON CENTER or doctor if you feel unwell.[6]

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.[6]

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.[6]

-

It is imperative to consult the specific SDS for any reagents used in the synthesis and to perform a thorough risk assessment before undertaking any experimental work.

Conclusion

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is a valuable building block for the synthesis of potential therapeutic agents. Its inherent reactivity, conferred by the trifluoromethyl ketone group, makes it a promising scaffold for the development of enzyme inhibitors, particularly for cysteine and serine proteases. While further research is needed to fully elucidate its biological activity and synthetic accessibility, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds.

References

- Smith, R. A., et al. (1988). Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. Biochemistry, 27(17), 6561-6568. Available at: https://pubs.acs.org/doi/abs/10.1021/bi00417a043

- Esser, R. E., et al. (1992). Peptidyl fluoromethyl ketones as inhibitors of cathepsin B. Implication for treatment of rheumatoid arthritis. Biochemical Pharmacology, 44(6), 1201-1207. Available at: https://pubmed.ncbi.nlm.nih.gov/1388278/

- BenchChem. (2025). Application Notes: 3-Bromobenzotrifluoride as a Versatile Building Block in Medicinal Chemistry. Available at: https://www.benchchem.com/application-notes/3-bromobenzotrifluoride-as-a-versatile-building-block-in-medicinal-chemistry

- Thermo Fisher Scientific. (2009). Safety Data Sheet: 1-Propanone, 1-(3-bromophenyl)-. Available at: https://www.fishersci.com/store/msds?partNumber=AC389850050&productDescription=1-%283-BROMOPHENYL%29-1-PROPANONE%2C+97%25+5GR&vendorId=VN00032119&countryCode=US&language=en

- G. D'Adamio, et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 25(17), 3998. Available at: https://www.mdpi.com/1420-3049/25/17/3998

- Kim, D., et al. (2005). (2S)-4-Oxo-2-(3-(trifluoromethyl)-5,6-dihydro-[4][6]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. Available at: https://pubs.acs.org/doi/10.1021/jm0493156

- ChemicalBook. (2016). 3-Bromophenylacetic acid synthesis. Available at: https://www.chemicalbook.

- Sigma-Aldrich. 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one. Available at: https://www.sigmaaldrich.com/US/en/product/blt/bl3h9a3b25bb

- PubChem. 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/25146473

- PubChem. 3-Bromo-1,1,1-trifluoropropane. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2725114

- ChemScene. 3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol. Available at: https://www.chemscene.com/products/3-(2-Bromophenyl)-1,1,1-trifluoropropan-2-ol-CS-0352709.html

- Google Patents. (1999). Method for the preparation of 3-bromo-1,1,1-trifluoropropane. Available at: https://patents.google.

- Wikipedia. Trifluoroacetone. Available at: https://en.wikipedia.org/wiki/Trifluoroacetone

- Echemi. 3-(4-BROMOPHENYL)-1,1,1-TRIFLUORO-2-PROPANONE Safety Data Sheets. Available at: https://www.echemi.com/sds/3-(4-bromophenyl)-1,1,1-trifluoro-2-propanone-cas-161809-64-9.html

- Fura, D., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceuticals, 15(5), 549. Available at: https://www.mdpi.com/1424-8247/15/5/549

- ChemicalBook. 3-(2-BROMOPHENYL)-1,1,1-TRIFLUORO-2-PROPANONE synthesis. Available at: https://www.chemicalbook.

- Google Patents. (2016). A kind of preparation method of 1,1,1-trifluoroacetone. Available at: https://patents.google.

- Sigma-Aldrich. 3-Bromophenylacetic acid. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/288861

- PubChem. 1-Propanone, 1-(3-bromophenyl)-. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/88272

- Central Glass Co., Ltd. (2017). Safety Data Sheet: trans-1-Chloro-3,3,3-trifluoropropene. Available at: https://www.central-glass.co.jp/eng/specialty/gas/pdf/CG-0002_HFO-1233zd(E)_SDS_GHS_US_20170406.pdf

- Guidechem. 3-Bromo-1,1,1-trifluoroacetone 431-35-6 wiki. Available at: https://www.guidechem.com/wiki/3-bromo-1-1-1-trifluoroacetone-cas-431-35-6.html

- Sigma-Aldrich. 3-Bromo-1,1,1-trifluoroacetone. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/374059

- Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available at: https://www.organic-chemistry.org/abstracts/lit3/245.shtm

- BLDpharm. 2-(3-Bromophenyl)-1,1,1-trifluoropropan-2-ol. Available at: https://www.bldpharm.com/products/122243-30-5.html

- Sigma-Aldrich. 3-(3-Bromophenyl)-1,1,1-trifluoropropan-2-one. Available at: https://www.sigmaaldrich.com/US/en/product/blt/bl3h9a3b25bb

- ChemicalBook. 3-(2-BROMOPHENYL)-1,1,1-TRIFLUORO-2-PROPANONE synthesis. Available at: https://www.chemicalbook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 3-(2-BROMOPHENYL)-1,1,1-TRIFLUORO-2-PROPANONE synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptidyl fluoromethyl ketones as inhibitors of cathepsin B. Implication for treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone: A Potent Trifluoromethyl Ketone Moiety for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone, a halogenated aryl trifluoromethyl ketone of significant interest in medicinal chemistry and drug development. With a molecular weight of 267.05 g/mol , this compound belongs to the class of trifluoromethyl ketones (TFMKs), which are recognized as powerful, reversible covalent inhibitors of various enzymes, particularly serine hydrolases. The guide details the physicochemical properties, a representative synthetic route, and expected analytical characterization of the title compound. A significant focus is placed on its mechanistic role as an enzyme inhibitor, with a particular emphasis on its potential as a lead scaffold for developing inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain, inflammation, and neurological disorders. This document serves as a foundational resource for researchers aiming to synthesize, characterize, and utilize this versatile chemical probe in their discovery programs.

Introduction: The Significance of Trifluoromethyl Ketones in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. The trifluoromethyl (-CF₃) group is particularly valued for its strong electron-withdrawing nature and steric bulk.[1] When positioned adjacent to a carbonyl group, it forms a trifluoromethyl ketone (TFMK), a functionality with unique and potent biological activity.

The exceptional electrophilicity of the carbonyl carbon in TFMKs makes them highly susceptible to nucleophilic attack. In an aqueous environment, they readily form stable, hydrated gem-diol structures. This tetrahedral hydrate can act as a transition-state analogue for the hydrolysis of amide or ester bonds, making TFMKs highly effective reversible covalent inhibitors of hydrolytic enzymes like proteases and hydrolases.[2] This mechanism of action has established TFMKs as a "privileged" warhead in the design of targeted enzyme inhibitors.[3][4]

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone (Figure 1) combines the potent TFMK warhead with a bromophenyl group, offering a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies.

Figure 1: Chemical Structure of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone

Caption: Structure of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone.

Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a compound is critical for its application in research. The key identifiers and calculated properties of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone are summarized in Table 1.

Table 1: Core Properties of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆BrF₃O | |

| Molecular Weight | 267.05 g/mol | |

| CAS Number | 898787-59-2 | [5] |

| IUPAC Name | 3-(3-bromophenyl)-1,1,1-trifluoroacetone | |

| InChI | 1S/C9H6BrF3O/c10-7-3-1-2-6(4-7)5-8(14)9(11,12)13/h1-4H,5H2 | |

| InChI Key | RWJVMIDCCINQDX-UHFFFAOYSA-N |

Expected Analytical Characteristics

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the two benzylic protons (-CH₂-) would appear, likely in the range of 3.8-4.2 ppm. The aromatic region (7.0-7.8 ppm) would show a complex multiplet pattern for the four protons on the disubstituted benzene ring.

-

¹³C NMR: The carbon spectrum would be characterized by a carbonyl signal (~190-200 ppm, likely split into a quartet by the adjacent fluorine atoms), a quartet for the trifluoromethyl carbon (~115-125 ppm with a large ¹JCF coupling), and a signal for the methylene carbon (~40-50 ppm). Several distinct signals for the aromatic carbons would be observed between 120-140 ppm.

-

¹⁹F NMR: A singlet would be observed for the three equivalent fluorine atoms of the -CF₃ group, typically in the range of -70 to -80 ppm relative to CFCl₃.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching absorption band, expected around 1740-1760 cm⁻¹, a higher wavenumber than typical ketones due to the electron-withdrawing effect of the fluorine atoms. Strong C-F stretching bands will also be prominent in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Key fragmentation patterns would include the loss of the trifluoromethyl group ([M-CF₃]⁺) and cleavage at the benzylic position.

Synthesis and Purification

The synthesis of aryl trifluoromethyl ketones can be achieved through several established methodologies. A common and effective strategy involves the conversion of a corresponding arylacetic acid or its ester derivative.

Rationale for Synthetic Strategy

The most logical precursor for 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is 3-bromophenylacetic acid, which is commercially available. The key transformation is the conversion of the carboxylic acid group into a trifluoromethyl ketone. This can be accomplished by activating the carboxylic acid and then reacting it with a trifluoromethylating agent, such as trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[4][6][7]

The general mechanism involves the in situ formation of a more reactive species from the carboxylic acid, such as a mixed anhydride, which then undergoes nucleophilic attack by the trifluoromethyl anion (or its equivalent) generated from TMSCF₃.

Figure 2: General Synthetic Workflow

Caption: Representative workflow for synthesizing the target TFMK.

Representative Experimental Protocol

This protocol is a representative procedure adapted from established methods for the trifluoromethylation of benzoic and arylacetic acids.[6][7] Optimization may be required.

Objective: To synthesize 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone from 3-bromophenylacetic acid.

Materials:

-

3-Bromophenylacetic acid

-

Trifluoroacetic anhydride (TFAA)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Cesium fluoride (CsF) or another suitable fluoride source

-

4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)

-

Anhydrous anisole or another high-boiling aprotic solvent

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromophenylacetic acid (1.0 eq), cesium fluoride (2.5 eq), and DMAP (if used, 0.1-0.2 eq).

-

Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

-

Reagent Addition: Under the inert atmosphere, add anhydrous anisole via syringe to dissolve the solids. Subsequently, add trifluoroacetic anhydride (TFAA, 2.0 eq) followed by (trifluoromethyl)trimethylsilane (TMSCF₃, 3.0 eq).

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath at 120 °C for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: After cooling the reaction to room temperature, carefully quench the mixture by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone.

Applications in Drug Development: A Focus on FAAH Inhibition

The primary therapeutic value of TFMKs lies in their ability to act as potent enzyme inhibitors. 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is a prime candidate for development as an inhibitor of serine hydrolases.

Mechanism of Serine Hydrolase Inhibition

Serine hydrolases utilize a catalytic triad (typically Ser-His-Asp) in their active site. The serine residue acts as a nucleophile, attacking the carbonyl group of a substrate to form a tetrahedral intermediate. For TFMK inhibitors, this process is mimicked.

-

Nucleophilic Attack: The catalytic serine's hydroxyl group attacks the highly electrophilic carbonyl carbon of the TFMK.

-

Hemiketal Formation: A stable, covalent, yet reversible tetrahedral hemiketal intermediate is formed. This adduct is stabilized by the enzyme's "oxyanion hole."

-

Transition-State Analogy: The stability of this hemiketal is due to the electron-withdrawing trifluoromethyl group, which makes the adduct resemble the natural transition state of substrate hydrolysis. This leads to tight binding and potent inhibition.

Figure 3: Mechanism of FAAH Inhibition by a TFMK

Caption: Covalent hemiketal formation between a TFMK and catalytic serine.

Target Spotlight: Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an intracellular serine hydrolase that plays a crucial role in terminating the signaling of the endocannabinoid system.[8][9] It is the primary enzyme responsible for the degradation of anandamide (AEA) and other fatty acid amides. By inhibiting FAAH, the endogenous levels of these signaling lipids are increased at their sites of action, leading to beneficial downstream effects without the side effects associated with direct cannabinoid receptor agonists.

FAAH inhibition has emerged as a promising therapeutic strategy for:

-

Chronic and Inflammatory Pain: Elevating anandamide levels produces potent analgesic and anti-inflammatory effects.[10][11]

-

Anxiety and Mood Disorders: The endocannabinoid system is deeply involved in regulating stress and anxiety.

-

Neurodegenerative Diseases: FAAH inhibitors are being explored for their potential neuroprotective properties.

Numerous TFMK-based compounds have been investigated as potent FAAH inhibitors.[8] The 3-(3-bromophenyl) moiety of the title compound provides a scaffold that can be readily modified (e.g., via palladium cross-coupling reactions at the bromine position) to explore the hydrophobic binding channels of the FAAH active site, making it an excellent starting point for a lead optimization campaign.

Safety and Handling

Proper handling of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is essential. While a complete safety data sheet (SDS) for this specific compound is not widely available, a hazard profile can be constructed based on its functional groups and data from analogous compounds.

Table 2: Hazard and Safety Profile

| Hazard Category | Description and Precautionary Measures |

| Acute Toxicity | Likely harmful if swallowed, inhaled, or absorbed through the skin. Handle with appropriate personal protective equipment (PPE). |

| Skin/Eye Irritation | Expected to be a skin and eye irritant. Avoid contact. In case of exposure, flush the affected area with copious amounts of water. |

| Respiratory Hazard | Vapors or mists may be irritating to the respiratory tract. All handling should be performed in a well-ventilated chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste. |

This information is for guidance and is not a substitute for a formal risk assessment. Always consult a complete SDS when available and follow institutional safety protocols.[5]

Conclusion

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is a valuable chemical entity for drug discovery and chemical biology. Its trifluoromethyl ketone core provides a validated mechanism for the potent and reversible inhibition of serine hydrolases, most notably FAAH. The presence of a synthetically versatile bromophenyl group allows for extensive structural diversification to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides the foundational knowledge—from molecular properties and synthesis to its mechanistic role in enzyme inhibition—required for researchers to effectively leverage this compound as a powerful tool in the development of novel therapeutics.

References

-

Safety Data Sheet - Rieke Metals. (n.d.). Retrieved January 18, 2026, from [Link]

-

Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. Available at: [Link]

-

Patricelli, M. P., & Cravatt, B. F. (1999). Trifluoromethyl ketone inhibitors of fatty acid amide hydrolase: a probe of structural and conformational features contributing to inhibition. Bioorganic & Medicinal Chemistry Letters, 9(2), 265–270. Available at: [Link]

-

Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420. Available at: [Link]

-

Reeves, J. T., et al. (2008). A General Method for the Preparation of Trifluoromethyl Ketones from Carboxylic Acids. The Journal of Organic Chemistry, 73(23), 9476–9478. Available at: [Link]

-

Mague, J. T. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 27(23), 8418. Available at: [Link]

-

Prakash, G. K. S. (2015). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 51(63), 12536-12555. Available at: [Link]

-

Prakash, G. K. S., & Yudin, A. K. (1998). Direct Preparation of Trifluoromethyl Ketones From Carboxylic Esters: Trifluoromethylation With (Trifluoromethyl)trimethylsilane. Angewandte Chemie International Edition, 37(6), 820-821. Available at: [Link]

-

Sasso, O., et al. (2012). Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. Pharmacological Research, 65(5), 553–563. Available at: [Link]

-

Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044–5049. Available at: [Link]

-

Alexander, J. P., & Cravatt, B. F. (2006). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecular Interventions, 6(6), 350-359. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. naturheld.global [naturheld.global]

- 3. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]

- 4. chem.ucla.edu [chem.ucla.edu]

- 5. riekemetals.com [riekemetals.com]

- 6. images.thdstatic.com [images.thdstatic.com]

- 7. 3-(4-Bromophenyl)-1,1,1-trifluoro-2-propanol | C9H8BrF3O | CID 25146473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. genscript.com [genscript.com]

- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive analysis of the reactivity profile of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone, a versatile building block in modern medicinal chemistry and materials science. The unique juxtaposition of a highly electrophilic trifluoromethyl ketone and a synthetically malleable bromophenyl ring imparts a rich and diverse chemical reactivity to this molecule. This document will explore the nuanced electronic effects governing its behavior in various chemical transformations, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging its full synthetic potential.

The Core Electronic Signature: Understanding the Interplay of Functionalities

The reactivity of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is fundamentally dictated by the powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group. This "trifluoromethyl effect" profoundly influences the adjacent carbonyl group, rendering its carbon atom exceptionally electrophilic and highly susceptible to nucleophilic attack.[1] This heightened electrophilicity is a cornerstone of its utility as a potent inhibitor of various enzymes, as the ketone can form stable tetrahedral intermediates that mimic the transition state of substrate hydrolysis.[1]

Simultaneously, the 3-bromophenyl moiety offers a versatile handle for a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions. The bromine atom, while deactivating the aromatic ring towards electrophilic substitution through its inductive effect, directs incoming electrophiles to the ortho and para positions. This dual reactivity makes 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone a bifunctional scaffold for the synthesis of complex molecular architectures.

Reactivity at the Carbonyl Center: A Hub of Nucleophilic Addition

The primary reaction manifold for 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone involves the nucleophilic addition to its highly polarized carbonyl group. A diverse range of nucleophiles can readily participate in this transformation, leading to a variety of valuable products.

Hydration and Hemiacetal Formation

A key characteristic of trifluoromethyl ketones is their propensity to exist in equilibrium with their hydrated gem-diol form in aqueous media.[1] This equilibrium is significantly shifted towards the hydrate compared to non-fluorinated ketones, a testament to the exceptional stability of the tetrahedral intermediate.[1] This property is critical for its biological activity, as the hydrate can act as a transition-state analog inhibitor of enzymes like proteases and esterases.[1]

Similarly, in the presence of alcohols, the corresponding hemiacetals are readily formed.

Experimental Protocol: Hydrate Formation and Characterization

-

Dissolution: Dissolve 100 mg of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone in 1 mL of a 1:1 mixture of water and a co-solvent such as acetonitrile or DMSO to ensure solubility.

-

Equilibration: Allow the solution to stand at room temperature for at least 1 hour to reach equilibrium.

-

Analysis: Analyze the solution by ¹⁹F NMR spectroscopy. The appearance of a new signal corresponding to the hydrated species, shifted from the parent ketone, will confirm hydrate formation. The integration of the signals will allow for the determination of the equilibrium constant.

Reduction to Trifluoromethyl Carbinols

The carbonyl group can be efficiently reduced to the corresponding secondary alcohol, 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanol, using standard reducing agents. This transformation is crucial for the synthesis of chiral ligands and pharmaceutical intermediates.

| Reducing Agent | Typical Conditions | Product Yield | Enantioselectivity (with chiral catalyst) |

| Sodium borohydride | Methanol, 0 °C to room temperature | >95% | N/A |

| Lithium aluminum hydride | Diethyl ether or THF, 0 °C to room temperature | >95% | N/A |

| Asymmetric transfer hydrogenation (e.g., with a Ru-catalyst) | Isopropanol, base, room temperature | High | High (up to 99% ee) |

Experimental Protocol: Asymmetric Reduction of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone

-

Catalyst Preparation: In a nitrogen-flushed flask, dissolve the chiral ruthenium catalyst (e.g., (R,R)-Ts-DPEN-Ru) in anhydrous isopropanol.

-

Reaction Setup: Add 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone to the catalyst solution, followed by a base such as potassium hydroxide.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Transformations at the α-Carbon: Enolate Chemistry and Beyond

While the electron-withdrawing trifluoromethyl group enhances the acidity of the α-protons, the enolization of trifluoromethyl ketones is generally less favorable compared to their non-fluorinated counterparts. However, under appropriate basic conditions, enolates can be generated and trapped with electrophiles.

Aldol and Related Condensation Reactions

The enolate of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone can participate in aldol-type reactions with various aldehydes and ketones. These reactions provide access to β-hydroxy trifluoromethyl ketones, which are valuable synthetic intermediates.

Caption: Aldol reaction of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone.

Reactivity of the Bromophenyl Ring: A Gateway to Molecular Diversity

The bromine atom on the phenyl ring serves as a versatile functional group for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is readily activated by palladium catalysts, enabling a wide range of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[2] This allows for the introduction of diverse substituents at the 3-position of the phenyl ring.

Common Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted styrenes.[3]

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

-

Stille Coupling: Reaction with organostannanes.[4]

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone, the desired boronic acid (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heating and Monitoring: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the residue by flash column chromatography on silica gel to afford the desired coupled product.

Electrophilic Aromatic Substitution

The trifluoroacetylmethyl group (-CH₂COCF₃) is a deactivating, meta-directing group due to its electron-withdrawing nature. The bromine atom is also deactivating but is an ortho, para-director.[5][6] Therefore, the regiochemical outcome of electrophilic aromatic substitution on the 3-bromophenyl ring will be a result of the combined directing effects of these two substituents. The positions ortho and para to the bromine (positions 2, 4, and 6) and meta to the trifluoroacetylmethyl group will be the most likely sites of substitution. Due to steric hindrance from the trifluoroacetylmethyl group, substitution at position 2 may be disfavored. Therefore, positions 4 and 6 are the most probable sites for electrophilic attack.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Electrophilic Reaction | Reagents | Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 3-(3,5-Dibromophenyl)-1,1,1-trifluoro-2-propanone |

| Nitration | HNO₃ / H₂SO₄ | 3-(3-Bromo-5-nitrophenyl)-1,1,1-trifluoro-2-propanone |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-(5-Acyl-3-bromophenyl)-1,1,1-trifluoro-2-propanone |

Cycloaddition Reactions: Expanding the Synthetic Toolbox

Trifluoromethyl ketones are known to participate in cycloaddition reactions.[7][8][9] For instance, they can undergo [2+2] cycloaddition with ketenes, catalyzed by N-heterocyclic carbenes (NHCs), to form β-lactones.[7][8][9] This reactivity opens up avenues for the synthesis of novel heterocyclic compounds.

Summary of Reactivity

The reactivity of 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone is a rich tapestry woven from the electronic interplay of its constituent functional groups. The trifluoromethyl ketone moiety provides a highly electrophilic center for nucleophilic additions and reductions, while the bromophenyl ring serves as a versatile platform for palladium-catalyzed cross-coupling and electrophilic aromatic substitution reactions. This dual reactivity profile makes it an invaluable tool for the construction of complex molecules with potential applications in drug discovery and materials science. By understanding and harnessing these distinct yet complementary modes of reactivity, researchers can unlock the full synthetic potential of this powerful building block.

References

- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals - Benchchem.

-

Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions | Organic Letters - ACS Publications. Available at: [Link]

- Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions - American Chemical Society.

-

Mechanism of trifluoromethylation‐induced cyclization of alkynyl aryl ketones. - ResearchGate. Available at: [Link]

- Enantioselective Synthesis of β-Trifluoromethyl-β-lactones via NHC-Catalyzed Ketene−Ketone Cycloaddition Reactions - SemOpenAlex.

-

α-Trifluoromethyl carbonyl compounds synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. Available at: [Link]

-

Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF 3 radicals in the presence of water. - ResearchGate. Available at: [Link]

-

Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - BORIS Portal - Universität Bern. Available at: [Link]

-

Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones | ACS Omega - ACS Publications. Available at: [Link]

-

Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones - PMC - NIH. Available at: [Link]

-

Trifluoromethylation - Wikipedia. Available at: [Link]

-

The Reaction of Trifluoromethyl Ketones and Trialkylphosphines - ACS Publications. Available at: [Link]

-

Electrophilic Aromatic Substitution - Making Molecules. Available at: [Link]

-

Electrophilic aromatic substitution - Wikipedia. Available at: [Link]

-

Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions | Organic Letters - ACS Publications. Available at: [Link]

-

16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. Available at: [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions - Master Organic Chemistry. Available at: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. Available at: [Link]

-

Synthesis of Trifluoromethyl Ketones by Palladium-Catalyzed Cross-Coupling Reaction of Phenyl Trifluoroacetate with Organoboron Compounds - ResearchGate. Available at: [Link]

-

Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners - MDPI. Available at: [Link]

-

Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides - PubMed. Available at: [Link]

-

Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Palladium-catalyzed cross-coupling of stereospecific potassium cyclopropyl trifluoroborates with aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. metaphactory [semopenalex.org]

3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action: 3-(3-Bromophenyl)-1,1,1-trifluoro-2-propanone

Authored by a Senior Application Scientist

Preamble: Decoding the Inhibitory Potential of Trifluoromethyl Ketones